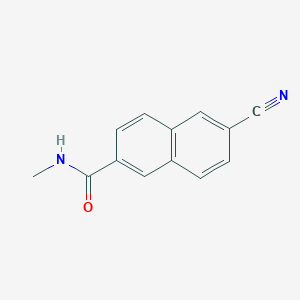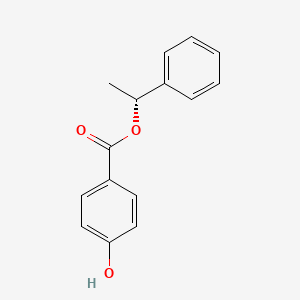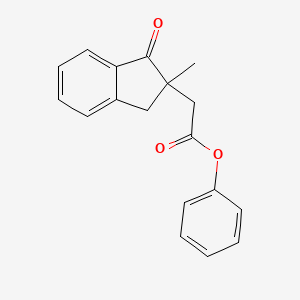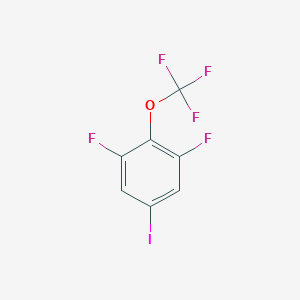![molecular formula C9H14O5 B12537834 [(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid CAS No. 848418-04-2](/img/structure/B12537834.png)
[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid is an organic compound characterized by its unique structure, which includes a tert-butyl group and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid typically involves the formation of the dioxolane ring followed by the introduction of the tert-butyl group. One common method involves the reaction of a suitable diol with an acylating agent under acidic conditions to form the dioxolane ring. The tert-butyl group can then be introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors have been employed to facilitate the synthesis of tert-butyl esters, offering advantages in terms of reaction control and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted dioxolane derivatives.
Wissenschaftliche Forschungsanwendungen
[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of [(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interacting with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid: Unique due to its specific tert-butyl and dioxolane structure.
[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]propionic acid: Similar structure but with a propionic acid group instead of acetic acid.
[(4R)-2-tert-Butyl-5-oxo-1,3-dioxolan-4-yl]butyric acid: Contains a butyric acid group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
848418-04-2 |
|---|---|
Molekularformel |
C9H14O5 |
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
2-[(4R)-2-tert-butyl-5-oxo-1,3-dioxolan-4-yl]acetic acid |
InChI |
InChI=1S/C9H14O5/c1-9(2,3)8-13-5(4-6(10)11)7(12)14-8/h5,8H,4H2,1-3H3,(H,10,11)/t5-,8?/m1/s1 |
InChI-Schlüssel |
IWECKVLILSXTOH-RUQIKYNFSA-N |
Isomerische SMILES |
CC(C)(C)C1O[C@@H](C(=O)O1)CC(=O)O |
Kanonische SMILES |
CC(C)(C)C1OC(C(=O)O1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537757.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]-](/img/structure/B12537771.png)
![2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal](/img/structure/B12537774.png)
![1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B12537787.png)
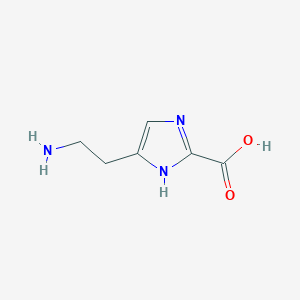
![2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B12537795.png)

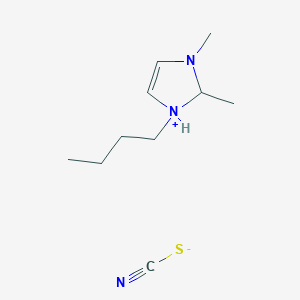
![N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide](/img/structure/B12537816.png)
